2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]benzene-1,3-dicarbonitrile
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Overview
Description
2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]benzene-1,3-dicarbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring substituted with a hydroxymethyl group and a methylpyrazolyl group, attached to a benzene ring with two nitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]benzene-1,3-dicarbonitrile typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and pyrrolidine intermediates. Key steps may involve:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions.
Introduction of the hydroxymethyl group: This step may involve hydroxymethylation reactions using formaldehyde or other hydroxymethylating agents.
Attachment of the methylpyrazolyl group: This can be done through substitution reactions where a pyrazole derivative is introduced.
Formation of nitrile groups: This step may involve cyanation reactions using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]benzene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]benzene-1,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]benzene-1,3-dicarbonitrile involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]benzene-1,3-dicarbonitrile: shares structural similarities with other pyrrolidine and pyrazole derivatives.
This compound: can be compared to compounds like 4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine and other nitrile-containing benzene derivatives.
Uniqueness
Structural Features: The combination of a pyrrolidine ring with a hydroxymethyl group and a methylpyrazolyl group attached to a benzene ring with nitrile groups is unique.
Properties
IUPAC Name |
2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]benzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-21-8-14(7-20-21)16-10-22(9-15(16)11-23)17-12(5-18)3-2-4-13(17)6-19/h2-4,7-8,15-16,23H,9-11H2,1H3/t15-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYPRXYUZSFTMN-HOTGVXAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2CO)C3=C(C=CC=C3C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)C3=C(C=CC=C3C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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